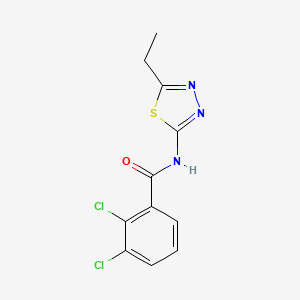

2,3-dichloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

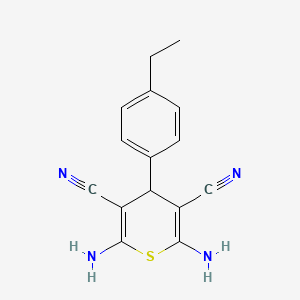

The synthesis of derivatives similar to 2,3-dichloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves strategies such as the dehydrosulfurization of hydrazinecarbothioamide derivatives. An example includes the synthesis of 2,4-dichloro derivatives based on N, N' - disubstituted hydrazinecarbothioamide, achieving an 84% yield. The method employs a mixture of iodine and triethylamine in a DMF medium to obtain the target product, which is structurally confirmed by 1H and 13C NMR spectroscopy data (Pavlova et al., 2022).

Molecular Structure Analysis

The molecular structure of 2,3-dichloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide derivatives can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide detailed information on the compound's structural characteristics, such as functional groups, molecular framework, and substituent effects. For instance, the crystal structure of related compounds shows the presence of intermolecular hydrogen bonds and π-π interactions, contributing to their stability and reactivity (Mo et al., 2011).

Chemical Reactions and Properties

1,3,4-Thiadiazole derivatives participate in various chemical reactions, leveraging their thiadiazole moiety for nucleophilic substitution, oxidative dimerization, and cyclization reactions. These reactions enable the synthesis of a wide range of heterocyclic compounds with potential biological and industrial applications. For example, oxidative dimerization of thioamides can yield 3,5-disubstituted 1,2,4-thiadiazoles, demonstrating the versatile reactivity of these compounds (Takikawa et al., 1985).

科学的研究の応用

Synthesis and Chemical Transformations

Researchers have developed methodologies for the synthesis of thiadiazole derivatives, including compounds related to 2,3-dichloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide. These synthetic routes often involve oxidative dimerization of thioamides or reactions with electrophilic reagents, showcasing the versatility of thiadiazole compounds in chemical synthesis (Takikawa et al., 1985).

Potential Biological Activities

Certain derivatives have been synthesized with the aim of exploring their insecticidal activities. For example, a study focused on the synthesis of thiadiazole derivatives as precursors for novel heterocyclic compounds, demonstrating significant insecticidal activity against certain pests (Mohamed et al., 2020).

Anticancer Evaluations

Compounds containing the thiadiazole scaffold have been evaluated for their anticancer properties. A study synthesized Schiff’s bases containing thiadiazole and benzamide groups, showing promising in vitro anticancer activity against several human cancer cell lines, suggesting the therapeutic potential of these compounds (Tiwari et al., 2017).

Analytical Applications

Thiadiazole derivatives have been utilized in the development of sensitive and selective sensors for metal ions. For instance, a specific compound was used as a selective sensing material in a PVC membrane for chromium ion detection, highlighting the application of thiadiazole derivatives in environmental monitoring (Hajiaghababaei et al., 2016).

Photophysical Properties

The photophysical properties of thiadiazole derivatives have been investigated, with studies showing that these compounds can exhibit interesting fluorescence effects. This research suggests potential applications in fluorescent sensors and imaging agents (Matwijczuk et al., 2018).

特性

IUPAC Name |

2,3-dichloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3OS/c1-2-8-15-16-11(18-8)14-10(17)6-4-3-5-7(12)9(6)13/h3-5H,2H2,1H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCHZAVBUCHROD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40977247 |

Source

|

| Record name | 2,3-Dichloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-n-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide | |

CAS RN |

6167-72-2 |

Source

|

| Record name | 2,3-Dichloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B5513003.png)

![4,6,7-trimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5513004.png)

![6-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-9H-purine](/img/structure/B5513018.png)

![methyl {10-[3-(4-morpholinyl)propanoyl]-10H-phenothiazin-2-yl}carbamate hydrochloride](/img/structure/B5513030.png)

![4-{4-[(4-methoxy-4-phenyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5513032.png)

![2-amino-4-(2,5-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5513034.png)

![3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-oxazolidine](/img/structure/B5513058.png)

![2-(1-adamantyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B5513065.png)

![5-ethyl-4-{[4-(mesitylmethoxy)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5513088.png)

![ethyl 4-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5513094.png)